2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid
Overview
Description
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid (ACBC) is a heterocyclic organic compound. It has a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol. The compound contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several key features . It contains a total of 24 atoms, including 11 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . The compound also features a four-membered cyclobutyl ring and a five-membered imidazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of approximately 521.4 °C at 760 mmHg, a density of approximately 1.4 g/cm^3, and a refractive index of n20D 1.65 . These properties are predicted values and may vary under different conditions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates that heterocyclic compounds containing imidazole rings can be synthesized under mild conditions, demonstrating potential applications in producing substances with herbicidal properties (Vasiliev et al., 2004). Furthermore, catalytic methods enable the synthesis of carboxylic acid amides from amines and α-functionalized aldehydes, showcasing the versatility of imidazole derivatives in chemical synthesis (Bode & Sohn, 2007).
Pharmaceutical Applications
Imidazole derivatives have been studied for their antiallergic activity, with certain compounds showing potent activity in animal models, indicating their potential for further development as pharmaceutical agents (Ager et al., 1988). Additionally, the conjugation of antitumor agents with imidazole derivatives to peptides and lexitropsins suggests a novel approach for designing drugs targeting DNA structures (Arrowsmith et al., 2002).
Material Science and Corrosion Inhibition
In material science, amino acid-based imidazolium zwitterions have been synthesized and characterized for their application as corrosion inhibitors for mild steel, displaying high inhibition efficiency (Srivastava et al., 2017). This indicates their potential for protecting metals in industrial applications.
Continuous Flow Synthesis
The advancement in continuous flow synthesis of highly functionalized heterocycles, including imidazo[1,2-a] derivatives, demonstrates a significant improvement over traditional methods, offering potential for efficient and scalable production of these compounds (Herath et al., 2010).
Biomimetic Complexes
Studies on biomimetic complexes with imidazole derivatives highlight their application in understanding and mimicking biological processes, potentially aiding in the design of novel bio-inspired materials (Materazzi et al., 2013).
Properties
IUPAC Name |
2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOGOBDFVJJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110909-14-2 | |
Record name | 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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